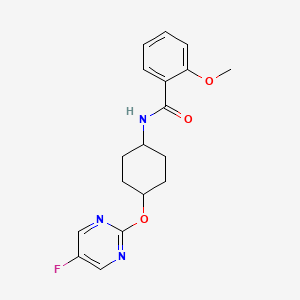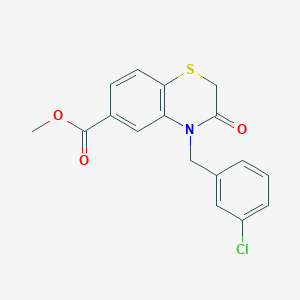
Chloromethyl 1-methylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 1-methylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H15ClO2 . It has a molecular weight of 190.67 .
Molecular Structure Analysis
The molecular structure of Chloromethyl 1-methylcyclohexane-1-carboxylate consists of 9 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of Chloromethyl 1-methylcyclohexane-1-carboxylate are not fully documented. The molecular weight is known to be 190.67 .Applications De Recherche Scientifique
cis-Trimedlure Attraction for Mediterranean Fruit Fly
cis-Trimedlure, closely related to Chloromethyl 1-methylcyclohexane-1-carboxylate, is significantly attractive to the Mediterranean fruit fly, Ceratitis capitata. This compound's attraction efficacy is crucial for establishing quality control standards in survey and detection programs for agricultural pests. The study provides insights into the isomeric structural assignments important for the lure's effectiveness (McGovern, Cunningham, & Leonhardt, 1986).
Stable Carbonium Ions
The study of 1-Methylcyclopentyl cation, which shares structural similarities with Chloromethyl 1-methylcyclohexane-1-carboxylate, provides insights into carbonium ion stability, a fundamental aspect of organic chemistry. This research contributes to understanding the mechanisms of hydrocarbon isomerization, revealing the structural and energetic dynamics of carbonium ions (Olah, Bollinger, Cupas, & Lukas, 1967).
Dirhodium(II)-Catalyzed C-H Insertion Reaction
The application of dirhodium(II) catalysts in the synthesis of optically active, highly functionalized cyclopentanes from diazo compounds demonstrates the versatility of Chloromethyl 1-methylcyclohexane-1-carboxylate derivatives in stereoselective organic synthesis. This research highlights the potential for creating complex molecular architectures using catalytic insertion reactions (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).
Methylcyclohexane Pyrolysis and Combustion
Understanding the combustion chemistry of methylcyclohexane, a simple alkylated cyclohexane, is crucial for developing kinetic models for larger cycloalkanes and practical fuels. This study investigates the pyrolysis and combustion of methylcyclohexane, identifying intermediates and providing experimental evidence for the formation channels of various cyclic intermediates, aiding in the development of kinetic models for fuel combustion (Wang, Ye, Yuan, Zhang, Wang, Cheng, Zhang, & Qi, 2014).
Amination of Methylcyclohexane
The study on the conversion of methylcyclohexane to 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride showcases an efficient method for direct amination of t-alkanes. This research provides a valuable synthesis route for t-carbinamines, emphasizing the application of Chloromethyl 1-methylcyclohexane-1-carboxylate derivatives in producing amino compounds (Kovavic & Chaudhary, 1967).
Propriétés
IUPAC Name |
chloromethyl 1-methylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-9(8(11)12-7-10)5-3-2-4-6-9/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIKIWDHPKFJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

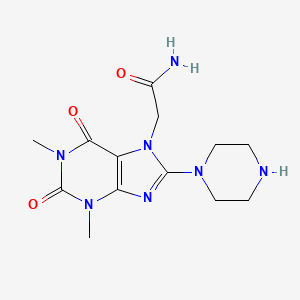
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2707025.png)
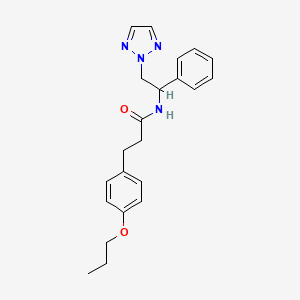
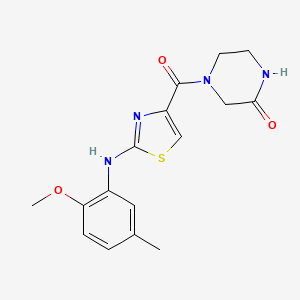
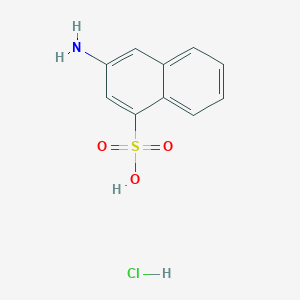
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-3-tosylquinolin-4-amine](/img/structure/B2707034.png)
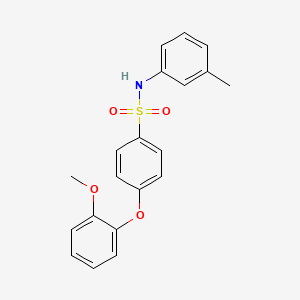
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707038.png)
![(4-Tert-butylphenyl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2707039.png)
![8-((3,4-Difluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2707041.png)
![2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2707042.png)
![4-butoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2707043.png)
